![molecular formula C9H11B B1281032 1-(Bromomethyl)-2-ethylbenzene CAS No. 57825-29-3](/img/structure/B1281032.png)
1-(Bromomethyl)-2-ethylbenzene
Overview
Description
Bromomethyl compounds are organic compounds that contain a bromomethyl group (CH2Br). They are often used as reagents in various chemical reactions .
Synthesis Analysis
The synthesis of bromomethyl compounds often involves the bromination of a precursor molecule. The bromination process can be complex and requires careful control of conditions for optimal results .Molecular Structure Analysis
The molecular structure of bromomethyl compounds generally consists of a carbon backbone with a bromomethyl group attached. The exact structure can vary depending on the specific compound .Chemical Reactions Analysis
Bromomethyl compounds can participate in a variety of chemical reactions. For example, they can undergo substitution reactions with nucleophiles, providing a method for introducing a variety of functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of bromomethyl compounds can vary widely depending on the specific compound. Some general properties include being colorless liquids with lachrymatory (tear-producing) properties .Scientific Research Applications
Synthesis of Block Copolymers
The compound can be used in the synthesis of block copolymers. For instance, it has been used in the synthesis of poly (styrene-b-methyl methacrylate) block copolymers via reversible addition-fragmentation chain transfer (RAFT) polymerization .
Intermediate for Organic Synthesis
“1-(Bromomethyl)-2-ethylbenzene” is employed as an intermediate for organic synthesis . It plays a crucial role in the formation of various organic compounds.
Pharmaceutical Applications
This compound is also used in the pharmaceutical industry. It serves as an intermediate in the synthesis of various pharmaceutical compounds .
Synthesis of Cyclopropanes
“1-(Bromomethyl)-2-ethylbenzene” has been used in the synthesis of cyclopropanes. Cyclopropanes are three-membered carbon rings that are used in various chemical reactions.
Synthesis of Heterocycles
This compound is also used in the synthesis of heterocycles. Heterocycles are cyclic compounds that contain atoms of at least two different elements.
Alkylating Agent in Peptide Synthesis
“1-(Bromomethyl)-2-ethylbenzene” has been used as an alkylating agent in peptide synthesis. Alkylation is a process where an alkyl group is transferred from one molecule to another.
7. Reagent in the Synthesis of Amides It has also been used as a reagent in the synthesis of amides. Amides are organic compounds that contain a carbonyl group linked to a nitrogen atom.
8. Catalyst for the Synthesis of Polymers “1-(Bromomethyl)-2-ethylbenzene” has been employed in controlled radical polymerization of styrene . It acts as an initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .
Mechanism of Action
Target of Action
Similar compounds such as 1,2,3-tris (bromomethyl) benzene have been used to access bicyclic peptides with multiple isomeric configurations . These peptides are powerful modalities for engaging challenging drug targets such as protein-protein interactions .
Mode of Action
Brominated compounds like bromomethane can react with alkenes, breaking the double bond and attaching a bromine atom to each carbon . This suggests that 1-(Bromomethyl)-2-ethylbenzene might interact with its targets through similar mechanisms.
Biochemical Pathways
For instance, bromomethane has been shown to cause damage to the lungs and signs of nervous system damage .
Pharmacokinetics
The pharmacokinetics of a drug can determine the onset, duration, and intensity of its effect .
Result of Action
Similar compounds such as bromomethane can cause damage to the lungs and signs of nervous system damage, such as dizziness, muscle weakness, and seizures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(Bromomethyl)-2-ethylbenzene It’s important to note that the US. Environmental Protection Agency (EPA) has options for reducing risks from similar compounds, including transitioning to safer chemicals and greener processes/technologies, promoting best practices and protective controls, or banning uses .
Safety and Hazards
properties
IUPAC Name |
1-(bromomethyl)-2-ethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c1-2-8-5-3-4-6-9(8)7-10/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOYGHJCLXLZTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50481562 | |
Record name | 1-(BROMOMETHYL)-2-ETHYLBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-2-ethylbenzene | |
CAS RN |
57825-29-3 | |
Record name | 1-(BROMOMETHYL)-2-ETHYLBENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50481562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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